1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone
Overview
Description
1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone, also known as FLB-457, is a chemical compound that belongs to the family of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone acts as a selective antagonist of dopamine D2 receptors, which are G protein-coupled receptors that are widely distributed in the brain. It binds to the receptor and prevents the binding of dopamine, which is the endogenous ligand of the receptor. This results in a decrease in the activity of dopaminergic neurons and a reduction in the release of dopamine in the target areas of the brain. 1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone also affects the activity of other neurotransmitter systems, such as glutamate and GABA, which are involved in the regulation of synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone have been extensively studied in animal models and in vitro systems. It has been shown to modulate the activity of dopaminergic neurons in the mesolimbic and mesocortical pathways, which are implicated in the regulation of reward, motivation, and cognition. 1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone has also been shown to affect the activity of other neurotransmitter systems, such as glutamate and GABA, which are involved in the regulation of synaptic plasticity and neuronal excitability. The effects of 1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone on these systems have been shown to have implications for a range of physiological processes, including learning and memory, motor control, and emotional processing.
Advantages and Limitations for Lab Experiments
1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone has several advantages for use in lab experiments. It is a highly selective antagonist of dopamine D2 receptors, which allows for the specific modulation of dopaminergic activity in the brain. It has also been shown to have a high affinity for the receptor, which allows for effective blocking of dopamine binding. However, there are also limitations to the use of 1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone in lab experiments. It has a relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo. It also has limited solubility in water, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone. One area of interest is the potential therapeutic applications of the compound in the treatment of psychiatric disorders, such as schizophrenia and addiction. 1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone has been shown to modulate the activity of dopaminergic neurons in the brain, which are implicated in the pathophysiology of these disorders. Another area of interest is the development of new compounds based on the structure of 1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone, which may have improved pharmacological properties and therapeutic potential. Finally, there is a need for further research on the biochemical and physiological effects of 1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone, particularly in relation to its effects on other neurotransmitter systems and physiological processes.
Scientific Research Applications
1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It acts as a selective antagonist of dopamine D2 receptors, which are involved in the regulation of dopamine neurotransmission in the brain. 1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone has been shown to modulate the activity of dopaminergic neurons in the mesolimbic and mesocortical pathways, which are implicated in the regulation of reward, motivation, and cognition. It has also been shown to affect the activity of other neurotransmitter systems, such as glutamate and GABA, which are involved in the regulation of synaptic plasticity and neuronal excitability.
properties
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c28-24-12-6-4-8-20(24)18-31-19-23(22-11-5-7-13-25(22)31)26(32)27(33)30-16-14-29(15-17-30)21-9-2-1-3-10-21/h1-13,19H,14-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYYLIIXVACBKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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